![molecular formula C30H55BrN2O3 B15144777 2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide](/img/structure/B15144777.png)
2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide is a complex organic compound with a unique structure that includes a dioxo-hexahydro-epoxyisoindolyl moiety and a dimethyl-octadecylazanium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide typically involves multiple steps. The initial step often includes the preparation of the dioxo-hexahydro-epoxyisoindolyl intermediate through a series of cyclization and oxidation reactions. This intermediate is then reacted with an ethyl-dimethyl-octadecylazanium precursor under controlled conditions to form the final compound. The reaction conditions usually involve specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. The final product is typically purified using techniques such as crystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the compound.
Aplicaciones Científicas De Investigación
2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide has several scientific research applications:
Chemistry: The compound is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development for various diseases.
Industry: The compound may be used in the development of new materials or as a component in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives: These compounds share some structural similarities and are studied for their antifungal properties.
4-Aminoantipyrine: This compound has a different structure but is used in similar applications, such as in chemical analysis and as a reagent.
Uniqueness
2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C30H55BrN2O3 |
|---|---|
Peso molecular |
571.7 g/mol |
Nombre IUPAC |
2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide |
InChI |
InChI=1S/C30H55N2O3.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-32(2,3)24-22-31-29(33)27-25-20-21-26(35-25)28(27)30(31)34;/h25-28H,4-24H2,1-3H3;1H/q+1;/p-1/t25-,26+,27-,28+; |
Clave InChI |
NBQBCVMTAUPTCJ-PNXVFTDZSA-M |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCN1C(=O)[C@@H]2[C@H]3CC[C@@H]([C@@H]2C1=O)O3.[Br-] |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCN1C(=O)C2C3CCC(C2C1=O)O3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


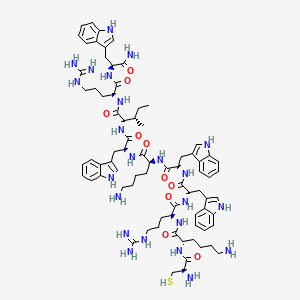
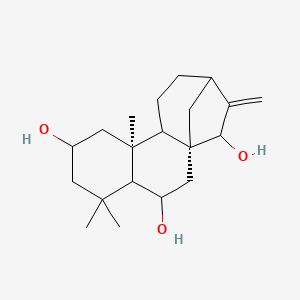
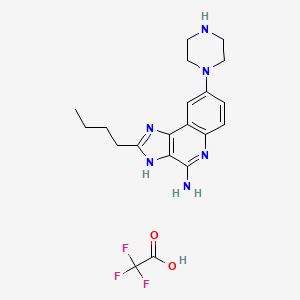
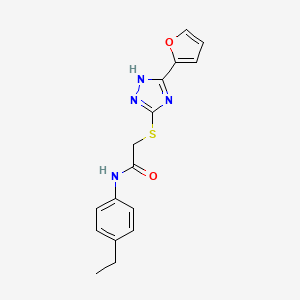
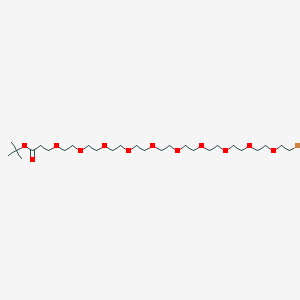
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B15144720.png)
![disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B15144722.png)

![2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B15144735.png)
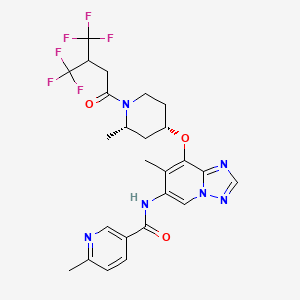
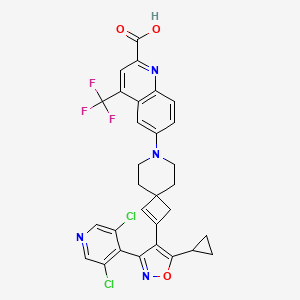
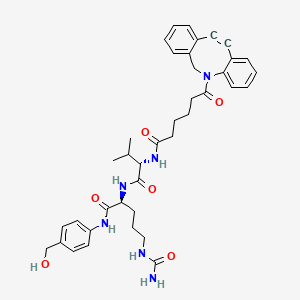
![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(dimethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B15144763.png)

